2-Methylbut-3-enoic acid
Overview
Description
2-Methylbut-3-enoic acid is an organic compound with the molecular formula C5H8O2. . This compound is characterized by the presence of a carboxylic acid group and a double bond in its structure, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbut-3-enoic acid can be synthesized through various methods. One common approach involves the acylation of proline ethyl ester with the corresponding acyl chlorides, such as 2-methylprop-2-enoic acid or 2-methyl-3-butenoic acid . This method enables the formation of intermediates that can be further processed to obtain the desired compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of 2-methyl-2-butene. This process involves the use of a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to achieve high yields of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Methylbut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in saturated derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as alcohols (for esterification) and amines (for amidation) are frequently used.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Saturated carboxylic acids.
Substitution: Esters and amides.
Scientific Research Applications
2-Methylbut-3-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of metabolic pathways and enzyme inhibition.
Industry: It is utilized in the production of polymers and resins due to its reactive double bond.
Mechanism of Action
The mechanism of action of 2-Methylbut-3-enoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of metallo-β-lactamase enzymes, the compound covalently binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics . This action helps maintain the efficacy of antibiotics against resistant bacterial strains.
Comparison with Similar Compounds
3-Methyl-2-butenoic acid (Senecioic acid): Similar in structure but differs in the position of the double bond.
2-Methylprop-2-enoic acid: Another related compound with a different arrangement of the carbon skeleton.
Uniqueness: 2-Methylbut-3-enoic acid is unique due to its specific structure, which combines a branched chain with a double bond and a carboxylic acid group. This combination imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
2-methylbut-3-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3-4H,1H2,2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWNPIKWYPQUPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968546 | |
Record name | 2-Methylbut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53774-20-2 | |
Record name | 3-Methyl-3-butenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053774202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylbut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-3-butenoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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